Calmodulin Binding Affinity (Ki) of W-5 Hydrochloride vs. W-7
W-5 demonstrates a measurable but substantially lower binding affinity for calmodulin compared to its chlorinated analog, W-7. This quantitative difference in Ki is the foundational parameter that defines W-5's utility as a less-active control. The Ki for W-5 inhibition of Ca2+/calmodulin-regulated enzyme activities is 11 μM [1]. While the corresponding Ki for W-7 is not always explicitly stated in the same publications, the magnitude of difference is reflected in functional assays where W-5 requires much higher concentrations to achieve similar levels of inhibition [2].
| Evidence Dimension | Inhibition constant (Ki) for calmodulin-regulated enzyme activity |
|---|---|
| Target Compound Data | Ki = 11 μM |
| Comparator Or Baseline | W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide); qualitative description as 'more potent' |
| Quantified Difference | W-5 Ki is 11 μM; W-7 is qualitatively and functionally more potent, with the differential reflected in IC50 values for downstream effectors (e.g., PDE IC50: W-5 240 μM vs. W-7 28 μM). |
| Conditions | In vitro binding/inhibition assay for Ca2+/calmodulin-regulated enzymes |
Why This Matters
The 11 μM Ki establishes W-5 as a genuinely active, albeit weaker, calmodulin ligand, which is essential for its validation as a 'low-affinity' comparator to control for non-specific effects of the naphthalenesulfonamide scaffold.
- [1] Bertin Bioreagent. (2024). W-5 (hydrochloride) - Biochemicals - CAT N°: 14271. Product Datasheet. View Source
- [2] Hidaka, H., & Tanaka, T. (1983). Naphthalenesulfonamides as calmodulin antagonists. Methods in Enzymology, 102, 185-194. View Source
